2-Hydroxy-2-(trifluoromethyl)butanenitrile
Overview
Description
2-Hydroxy-2-(trifluoromethyl)butanenitrile is a compound that is part of a broader class of trifluoromethylated compounds, which are of significant interest due to their utility in various chemical syntheses and pharmaceutical applications. The presence of the trifluoromethyl group can impart unique physical and chemical properties to these compounds, making them valuable in the development of new materials and drugs.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored through various methods. For instance, the electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid has been shown to produce 2,3-bis(trifluoromethyl)-1,4-butanediol in quantitative yield, demonstrating the potential for electrochemical approaches in the synthesis of complex trifluoromethylated structures . Additionally, a novel synthetic strategy for enantioselective synthesis of a related compound, 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, has been developed, which is a building block in the preparation of sitagliptin and its derivatives . This strategy involves a palladium-catalyzed coupling followed by a series of reactions including tosylation and cyanide displacement, showcasing the intricate steps required to synthesize such compounds with high enantiomeric excess.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-hydroxy-2-(trifluoromethyl)butanenitrile has been studied using various techniques. For example, the conformational properties and intramolecular hydrogen bonding of 2-hydroxy-3-butynenitrile were investigated using microwave spectroscopy and quantum-chemical calculations . These studies revealed the presence of multiple rotameric forms stabilized by intramolecular hydrogen bonds, which is indicative of the complex structural dynamics that can be expected in similar hydroxy-nitrile compounds.
Chemical Reactions Analysis
The reactivity of trifluoromethylated compounds has been the subject of research, with studies exploring their potential in cyclocondensation reactions. The synthesis and cyclocondensation of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone with hydroxylamine and hydrazine have been investigated, leading to the formation of new trifluoromethyl-substituted compounds . These findings suggest that compounds like 2-hydroxy-2-(trifluoromethyl)butanenitrile could also participate in similar reactions, potentially yielding a variety of novel molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. For instance, the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile demonstrated the potential for chiral separation of these compounds, which is crucial for the synthesis of enantiomerically pure pharmaceuticals like GABOB and carnitine hydrochloride . The study of these properties is essential for understanding the behavior of these compounds in various environments and their suitability for different applications.
Scientific Research Applications
Enzymatic Resolution and Synthesis
- Lipase-Catalyzed Enantiomer Separation : The enzymatic resolution of racemic compounds related to 2-Hydroxy-2-(trifluoromethyl)butanenitrile, like 3-hydroxy-4-(tosyloxy)butanenitrile, using various lipases in different solvents has been explored. This process enables the synthesis of optically pure compounds, which are key intermediates in the production of pharmaceuticals like GABOB and Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
Electrochemical Oxidation
- Preparation of Trifluoromethylated Compounds : Electrochemical oxidation of compounds structurally similar to 2-Hydroxy-2-(trifluoromethyl)butanenitrile, like 3-hydroxy-2-trifluoromethylpropionic acid, leads to the production of various trifluoromethylated alcohols and diols. This technique is valuable in synthesizing specialized chemical compounds (Kubota et al., 1987).
Synthesis of Pharmaceutical Intermediates
- Novel Syntheses of Building Blocks for Pharmaceuticals : Methods have been developed for the enantioselective synthesis of derivatives of 3-hydroxy-4-(trifluorophenyl)butanenitrile, a compound related to 2-Hydroxy-2-(trifluoromethyl)butanenitrile. These derivatives are crucial for preparing drugs like Sitagliptin (Fıstıkçı et al., 2012).
Nitrilase Immobilization for Chemical Synthesis
- Immobilization of Nitrilase : Research has been conducted on immobilizing nitrilase, an enzyme used for efficiently converting compounds like 2-hydroxy-4-(methylthio) butanenitrile into acids. Such immobilization techniques enhance enzyme stability and reusability, crucial for industrial-scale chemical synthesis (Jin et al., 2016).
Trifluoromethylating Agents
- Synthesis and Reactivity of Trifluoromethylating Agents : Compounds like N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide have been synthesized and demonstrated to be effective trifluoromethylating agents for a variety of substrates. This research has implications for introducing trifluoromethyl groups into different chemical compounds, enhancing their properties for various applications (Umemoto & Ando, 1986).
Novel Biosynthetic Pathways
- Design and Construction of Non-Natural Biosynthetic Pathways : Studies have focused on creating novel biosynthetic pathways using enzymes for the production of chemicals like 1,2,4-butanetriol from glucose, demonstrating the potential of biotechnological methods in chemical synthesis. Such research can lead to sustainable and cost-effective production of valuable chemicals (Li, Cai, Li, & Zhang, 2014).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
properties
IUPAC Name |
2-hydroxy-2-(trifluoromethyl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c1-2-4(10,3-9)5(6,7)8/h10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZRGPBIWWYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380361 | |
Record name | 1,1,1-Trifluoro-2-butanone cyanohydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(trifluoromethyl)butanenitrile | |
CAS RN |
203302-91-4 | |
Record name | 2-Hydroxy-2-(trifluoromethyl)butanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203302-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-2-butanone cyanohydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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